molecular formula C17H24Si2 B14410931 2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline CAS No. 84904-69-8

2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline

Cat. No.: B14410931
CAS No.: 84904-69-8
M. Wt: 284.5 g/mol
InChI Key: VMYSFZNPBDFBHW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline is a complex organic compound characterized by the presence of a trimethylsilyl group and a naphtho[1,8-cd]siline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline typically involves the use of organosilicon reagents and specific reaction conditions. One common method involves the reaction of 2,3-dihydro-1H-naphtho[1,8-cd]siline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce silane-substituted naphthalenes.

Scientific Research Applications

2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The naphtho[1,8-cd]siline core can interact with biological molecules, potentially influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Trimethylsilyl-1,3-dithiane: Another organosilicon compound with similar reactivity and applications.

    Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.

Uniqueness

2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline is unique due to its combination of a trimethylsilyl group and a naphtho[1,8-cd]siline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

84904-69-8

Molecular Formula

C17H24Si2

Molecular Weight

284.5 g/mol

IUPAC Name

(3,3-dimethyl-3-silatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)-trimethylsilane

InChI

InChI=1S/C17H24Si2/c1-18(2,3)17-15-11-7-9-13-8-6-10-14(16(13)15)12-19(17,4)5/h6-11,17H,12H2,1-5H3

InChI Key

VMYSFZNPBDFBHW-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC2=CC=CC3=C2C(=CC=C3)C1[Si](C)(C)C)C

Origin of Product

United States

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